2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)12-15-11-7-10(14)5-6-17(11)16-12/h1-7H,14H2 |
InChI Key |
ADDSYXNZTKAOPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)N)Cl |
Origin of Product |
United States |
Biological Activity
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine structure with a 4-chlorophenyl substituent. This unique structure influences its lipophilicity and interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies. Key findings include:
- Antitumor Activity : The compound exhibits potential antitumor properties by inhibiting AXL receptor tyrosine kinase function, which is implicated in cancer progression and metastasis. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines .
- Antimicrobial Effects : It has shown moderate antimicrobial activity against both bacterial and fungal strains. Comparative studies indicate that it is less effective than standard antibiotics but may serve as a lead compound for further modifications .
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. This activity is critical for developing treatments for chronic inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- AXL Inhibition : The inhibition of AXL receptor tyrosine kinase is a primary mechanism through which the compound exerts its antitumor effects. AXL is known to promote tumor growth and metastasis .
- Interaction with DNA : Some studies suggest that the compound may interact with DNA or RNA structures, potentially leading to disruptions in nucleic acid synthesis and function .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Cancer Cell Lines : In a study involving various cancer cell lines (e.g., breast and lung cancer), treatment with the compound resulted in significant reductions in cell proliferation and induced apoptosis .
- Infection Models : In vivo models of bacterial infection showed that the compound could reduce bacterial load when administered alongside standard antibiotics, suggesting a synergistic effect .
- Inflammation Models : In animal models of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of AXL kinase | |
| Antimicrobial | Moderate activity against bacteria/fungi | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Table 2: Comparison with Other Compounds
| Compound Name | Activity Type | Effectiveness |
|---|---|---|
| This compound | Antitumor | Moderate |
| Standard Antibiotics | Antimicrobial | High |
| Other Triazole Derivatives | Varies | Low to Moderate |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the potential of 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine as an anticancer agent. Research indicates that compounds within this category can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action: These compounds often target specific signaling pathways involved in cell proliferation and survival. For instance, they may inhibit kinases or interfere with DNA repair mechanisms.
- Case Study: A study demonstrated that derivatives of triazolo-pyridines exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Antiviral Properties
The antiviral potential of this compound has also been explored:
- Influenza Virus Inhibition: Research focused on developing inhibitors targeting the RNA-dependent RNA polymerase of influenza viruses. Compounds similar to this compound were found to disrupt the PA-PB1 interface critical for viral replication .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships (SAR) is vital for optimizing the efficacy of triazolo-pyridine derivatives:
| Modification | Effect on Activity |
|---|---|
| Substitution on the triazole ring | Alters binding affinity to targets |
| Variation in halogen substituents | Modifies lipophilicity and bioavailability |
| Changes in the amine group | Impacts overall potency and selectivity |
This table summarizes how different modifications can lead to variations in biological activity, guiding future synthetic efforts.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on improving yield and purity through optimized reaction conditions:
- Synthetic Route Example: A typical synthesis might involve the cyclization of appropriate aryl amines with hydrazine derivatives followed by chlorination steps to introduce the 4-chlorophenyl group.
Q & A
Basic: What established synthetic routes are used to prepare 2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine?
The synthesis typically involves multi-step reactions starting with condensation of substituted pyridines or pyrimidines with chlorophenyl precursors. Key steps include:
- Cyclocondensation : Formation of the triazolopyridine core using reagents like hydrazine derivatives .
- Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Amine functionalization : The 7-amine group is often introduced via aminolysis of halogenated intermediates under reflux in ethanol or dichloromethane .
Optimization : Yield improvements (e.g., 31–56%) are achieved by adjusting solvents (polar aprotic solvents enhance reactivity), catalysts (e.g., Pd for cross-coupling), and temperature gradients .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 294.08) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretches at 3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., C–Cl···π interactions) .
Advanced: How can synthetic yields be optimized for derivatives with varying substituents?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Catalytic systems : Pd(PPh3)4 enhances cross-coupling efficiency for aryl substitutions (e.g., 40–53% yields for chlorophenyl derivatives) .
- Temperature control : Lower temperatures (0–5°C) suppress decomposition during amine functionalization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products (>95%) .
Advanced: What methodologies elucidate the mechanism of action in biological systems?
- Molecular docking : Predicts binding affinities (e.g., ΔG = −9.2 kcal/mol) to enzymes like dihydroorotate dehydrogenase (DHODH), a malaria target .
- In vitro assays : Dose-response curves (IC50 values) validate enzyme inhibition (e.g., Plasmodium falciparum DHODH IC50 = 12 nM) .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies on/off rates (e.g., kon = 1.2 × 10⁵ M⁻¹s⁻¹) .
Advanced: How do structural modifications impact biological activity?
- Substituent effects :
- SAR trends : Amine substituents at position 7 modulate solubility; bulky groups (e.g., isopropyl) reduce cytotoxicity in mammalian cells .
Advanced: How should researchers resolve contradictions in biological activity data?
- Orthogonal assays : Combine enzymatic inhibition (e.g., DHODH) with cell-based viability assays (e.g., HepG2) to confirm target specificity .
- Purity validation : Use HPLC (>99% purity) to exclude impurities as confounding factors .
- Dose-response consistency : Replicate IC50 values across ≥3 independent experiments (e.g., ±10% variance threshold) .
Advanced: What role does crystallography play in studying this compound?
- Structural insights : X-ray diffraction reveals bond angles (e.g., C–N–C = 117°) and non-covalent interactions (e.g., Cl···N hydrogen bonds) critical for target binding .
- Polymorph screening : Identifies stable crystalline forms for formulation (e.g., monoclinic vs. triclinic lattices) .
Advanced: How can researchers evaluate structure-activity relationships (SAR) systematically?
- Library synthesis : Prepare analogs with systematic substitutions (e.g., 4-Cl, 4-F, 4-CH3) and test in parallel .
- Computational modeling : Density functional theory (DFT) calculates electronic effects (e.g., Hammett σ values) on reactivity .
- Data clustering : Principal component analysis (PCA) correlates substituent properties (e.g., logP, polar surface area) with bioactivity .
Basic: What biological targets are associated with this compound?
- Enzyme targets : DHODH (antimalarial), kinase inhibitors (anticancer), and bacterial topoisomerases .
- Receptor targets : G-protein-coupled receptors (GPCRs) implicated in neurological disorders .
Advanced: How can metabolic stability be improved for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
